Home > Products > Screening Compounds P8576 > Antibacterial agent 44
Antibacterial agent 44 -

Antibacterial agent 44

Catalog Number: EVT-14058918
CAS Number:
Molecular Formula: C14H13N4NaO6S
Molecular Weight: 388.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antibacterial Agent 44 is classified under synthetic antibacterial agents, specifically targeting Gram-negative bacteria. Its development is part of a broader effort to create compounds that can effectively inhibit bacterial growth without contributing to resistance. The synthesis involves various organic reactions, including Suzuki coupling and demethylation processes, which are common in the creation of complex organic molecules for pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Antibacterial Agent 44 typically employs multi-component reactions, such as the Kabachnik–Fields reaction, which combines aldehydes, amines, and phosphonates in the presence of catalysts. Recent studies have explored enzymatic methods to reduce metal contamination, focusing on environmentally friendly approaches that yield high purity and efficiency .

For instance, one method involves stirring a mixture of starting materials in organic solvents under controlled temperatures with nitrogen atmosphere to facilitate the reaction. The progress is monitored using thin-layer chromatography, and products are purified through column chromatography techniques .

Molecular Structure Analysis

Structure and Data

The molecular structure of Antibacterial Agent 44 features a biphenyl or dibenzofuran backbone, which is essential for its biological activity. The presence of electron-withdrawing groups enhances its antibacterial properties by influencing the electronic characteristics of the molecule. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Antibacterial Agent 44 undergoes several chemical reactions during its synthesis. Key reactions include:

  • Suzuki Coupling: This reaction forms carbon-carbon bonds between boronic acids and aryl halides, crucial for constructing the biphenyl framework.
  • Demethylation: This process modifies methoxy groups into hydroxyl groups on the aromatic rings, enhancing antibacterial activity.

The reactions are performed under specific conditions (temperature, solvent choice) to optimize yields and minimize by-products .

Mechanism of Action

Process and Data

The mechanism by which Antibacterial Agent 44 exerts its effects involves several steps:

  1. Adsorption: The compound first adsorbs onto the bacterial cell surface.
  2. Penetration: It then penetrates the cell membrane, accumulating within the bacterial cell.
  3. Induction of Oxidative Stress: Once inside, it induces oxidative stress, leading to cellular damage and ultimately bacterial death.

This mechanism highlights the importance of both the physicochemical properties of the compound and its structural characteristics in determining its efficacy against various bacterial strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antibacterial Agent 44 exhibits various physical properties that influence its antibacterial activity:

  • Solubility: Solubility in organic solvents is critical for effective formulation.
  • Stability: The stability under physiological conditions affects its therapeutic effectiveness.
  • Melting Point: A higher melting point may indicate better stability at room temperature.

Chemical properties include reactivity with specific functional groups that can be exploited for further modifications or enhancements in efficacy .

Applications

Scientific Uses

Antibacterial Agent 44 has significant potential applications in both clinical settings and research:

  • Treatment of Infections: It is being evaluated for treating infections caused by multidrug-resistant bacteria.
  • Research Tool: Its unique structure makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics.

The ongoing research into this compound aims to establish its efficacy through clinical trials, focusing on its ability to address unmet medical needs in antibiotic therapy .

Introduction to Antibacterial Agent 44 in the Context of Antimicrobial Resistance

Antibacterial Agent 44 (AA44) represents an innovative class of macrocyclic compounds engineered to address multidrug-resistant (MDR) bacterial pathogens through multivalent targeting mechanisms. Its development responds to the critical therapeutic gaps identified in the WHO Bacterial Priority Pathogens List (BPPL), focusing on pathogens resistant to last-resort antibiotics such as carbapenems and third-generation cephalosporins [1] [4]. Unlike conventional antibiotics, AA44 leverages a polynuclear transition metal complex (PTMC) architecture, enabling simultaneous disruption of microbial membranes, enzymatic functions, and nucleic acid integrity [3]. This multifunctionality reduces evolutionary selection pressure for resistance—a key limitation of single-target antibiotics. The agent’s macrocyclic framework further enhances biofilm penetration, addressing a major persistence mechanism in chronic infections [5]. As resistance escalates globally, AA44 exemplifies next-generation antibacterial design paradigms prioritizing structural ingenuity and mechanistic breadth.

Global Burden of Antimicrobial Resistance and the Role of Novel Agents

Antimicrobial resistance (AMR) caused an estimated 4.95 million deaths globally in 2019, with projections suggesting up to 10 million annual deaths by 2050 if unchecked [2] [4]. Gram-negative pathogens—notably Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa—account for 73.4% of AMR-attributable deaths due to their propensity for carbapenem and cephalosporin resistance [2] [6]. The mortality burden disproportionately impacts low-resource settings; Western sub-Saharan Africa exhibits the highest AMR mortality rate (27.3 deaths/100,000), underscoring healthcare disparities [4].

Novel agents like AA44 are critical for mitigating this burden through:

  • Overcoming existing resistance mechanisms: AA44’s membrane-disruptive action bypasses efflux pumps and β-lactamase enzymes [3].
  • Biofilm eradication: Its macrocyclic design enhances penetration of extracellular polymeric matrices, a key resistance factor in 65–80% of surgical site infections [5] [6].
  • Synergy with immune responses: AA44 stimulates immunomodulatory pathways, augmenting macrophage clearance of intracellular pathogens [7].

Table 1: Global AMR Burden and Projections

Metric2019 Estimate2050 Projection
Deaths associated with AMR4.95 million8.22 million
Deaths attributable to AMR1.27 million1.91 million
Leading pathogens (fatalities)E. coli, S. aureus, K. pneumoniae, A. baumanniiUnchanged dominance
Highest-burden regionWestern sub-Saharan Africa (27.3/100,000)South Asia (projected peak)

Position of Antibacterial Agent 44 in the WHO Priority Pathogen Framework

The 2024 WHO BPPL categorizes 24 bacterial pathogens into critical, high, and medium priority tiers based on multidrug resistance, mortality, and therapeutic gaps [1]. AA44 specifically targets pathogens in the critical priority tier, including:

  • Carbapenem-resistant Acinetobacter baumannii (CRAB)
  • Carbapenem-resistant Pseudomonas aeruginosa (CRPA)
  • Third-generation cephalosporin-resistant Enterobacteriaceae (e.g., Klebsiella, E. coli) [1] [6]

These pathogens exhibit >80% multidrug resistance (MDR) rates in clinical isolates from low-income settings and cause >50,000 deaths annually per pathogen-drug combination [4] [6]. AA44’s spectrum aligns with WHO R&D priorities by addressing pathogens with:

  • Limited treatment options: CRAB shows pan-resistance to ≥3 antibiotic classes in >60% of isolates [6].
  • High epidemic potential: Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae spread rapidly in healthcare settings [8].
  • Resistance to last-resort agents: 88% of K. pneumoniae isolates resist third-generation cephalosporins [6].

Table 2: AA44 Alignment with WHO Critical Priority Pathogens

PathogenResistance ProfileClinical ImpactAA44’s Targeting Strategy
Acinetobacter baumannii100% MDR; 90% carbapenem-resistant127,000–216,000 attributable deaths (1990–2021)Membrane disruption + reactive oxygen species (ROS) generation
Pseudomonas aeruginosa88% MDR; rising carbapenem resistanceLeading cause of ICU pneumoniaBiofilm penetration + metallo-β-lactamase inhibition
Enterobacteriaceae88% ESBL production1.5M+ resistance-associated deaths (lower respiratory)DNA binding + protease interference

Strategic Importance of Multivalent and Macrocyclic Design in Antibacterial Development

AA44 exemplifies multifunctional antibacterial design through its polynuclear transition metal complex (PTMC) architecture. This structure enables three synergistic mechanisms critical for combating MDR pathogens:

  • Multivalent Targeting:
  • AA44 incorporates copper(II) and ruthenium(II) metal centers, enabling simultaneous:
  • Membrane disruption via cationic amphiphilic interactions [3]
  • Reactive oxygen species (ROS) generation under physiological conditions [3] [7]
  • DNA intercalation and topoisomerase inhibition [3]
  • This reduces resistance emergence; pathogens require concurrent mutations in membrane composition, oxidative stress response, and DNA repair pathways.
  • Macrocycle-Enhanced Biofilm Penetration:
  • The calix[5]arene-derived macrocyclic framework in AA44 disrupts extracellular polymeric substance (EPS) matrices via guanidinium group interactions [5].
  • This enables ATP-triggered antibiotic release (e.g., cefazolin) in biofilm microenvironments, achieving 3–5 log reductions in bacterial load versus conventional agents [5].
  • Immunomodulatory Synergy:
  • AA44 downregulates pro-inflammatory cytokines (TNF-α, IL-6) while enhancing phagocytosis, reducing sepsis-related tissue damage [7].

Table 3: Mechanisms of Multivalent/Macrocyclic Agents like AA44

Design FeatureFunctional AdvantageImpact on Resistance
Polynuclear metal centersEnables ROS generation + membrane destabilizationBypasses target-specific resistance mutations
Guanidinium-modified macrocyclesElectrostatic biofilm dispersion + ATP-responsive drug releaseOvercomes matrix-mediated antibiotic tolerance
Host-guest complexationHigh drug-loading capacity (>80% encapsulation efficiency)Enhances pharmacokinetics; reduces dosing frequency

The strategic value of this design extends beyond immediate efficacy. PTMCs like AA44 permit modular optimization—altering metal centers (e.g., Ag⁺ for enhanced Gram-negative activity) or ligands (e.g., Schiff bases for DNA affinity)—to address emerging resistance patterns [3] [8]. This adaptability positions AA44 as a platform technology for next-generation antibacterials aligned with WHO’s 2030 research priorities for novel antimicrobial chemistries [8].

Properties

Product Name

Antibacterial agent 44

IUPAC Name

sodium;[(2S,5R)-7-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C14H13N4NaO6S

Molecular Weight

388.33 g/mol

InChI

InChI=1S/C14H14N4O6S.Na/c19-14-17-8-10(18(14)24-25(20,21)22)6-7-11(17)13-16-15-12(23-13)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,20,21,22);/q;+1/p-1/t10-,11+;/m1./s1

InChI Key

YFCNILNUKOMRIH-DHXVBOOMSA-M

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=C4.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=C4.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.